2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
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Overview
Description
2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a complex organic compound that features both indole and triazolopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazolopyridine intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Both the indole and triazolopyridine rings can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the triazole moiety and have shown potent anticancer activities.
Substituted imidazoles: These compounds are structurally similar and are used in various applications, including as pharmaceuticals.
Uniqueness
2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is unique due to its combination of indole and triazolopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H19N5O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(4-methylindol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H19N5O/c1-14-5-4-6-16-15(14)9-12-23(16)13-19(25)20-10-8-18-22-21-17-7-2-3-11-24(17)18/h2-7,9,11-12H,8,10,13H2,1H3,(H,20,25) |
InChI Key |
KJHQBXUFJQHHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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